molecular formula C18H28N2O3 B13615575 Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Katalognummer: B13615575
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: JEKRASLRJUTDCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. The compound is known for its stability and reactivity, making it a valuable component in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-methoxy-2-methylbenzaldehyde with piperidine to form an intermediate. This intermediate is then reacted with tert-butyl chloroformate to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial production also emphasizes safety and environmental considerations, using greener solvents and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Wirkmechanismus

The mechanism of action of tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[4][4].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the methoxy and methyl groups on the aromatic ring.

Eigenschaften

Molekularformel

C18H28N2O3

Molekulargewicht

320.4 g/mol

IUPAC-Name

tert-butyl 4-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-13-12-14(22-5)6-7-15(13)18(19)8-10-20(11-9-18)16(21)23-17(2,3)4/h6-7,12H,8-11,19H2,1-5H3

InChI-Schlüssel

JEKRASLRJUTDCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C2(CCN(CC2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.